6-(Tert-butylsulfanyl)pyridine-3-carbothioamide
Overview
Description
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14N2S2/c1-10(2,3)14-8-5-4-7(6-12-8)9(11)13/h4-6H,1-3H3,(H2,11,13) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder and has a molecular weight of 226.37 . The storage temperature is room temperature .Scientific Research Applications
Topical Agent for Skin Disorders : A compound closely related to 6-(Tert-butylsulfanyl)pyridine-3-carbothioamide, AM643, has been identified as a potential candidate for topical treatment of skin disorders involving leukotriene production. This compound showed significant reduction in leukotrienes and swelling in a murine ear arachidonic acid model (Stock et al., 2010).
Antimycobacterial Activity : A set of 4-benzylsulfanyl derivatives of pyridine-2-carbonitriles and pyridine-2-carbothioamides, which includes compounds structurally related to 6-(Tert-butylsulfanyl)pyridine-3-carbothioamide, have shown notable antimycobacterial activity. These derivatives have been studied using quantitative structure-activity relationship (QSAR) techniques (Klimešová et al., 2000).
Synthesis of 4-(Benzylsulfanyl)pyridine Derivatives : Research has been conducted on synthesizing and testing the antimycobacterial and antifungal activities of 4-(benzylsulfanyl)pyridine derivatives, which are structurally related to 6-(Tert-butylsulfanyl)pyridine-3-carbothioamide. These compounds exhibited significant activity against Mycobacterium tuberculosis and nontuberculous mycobacteria (Klimešová et al., 1999).
Synthesis of 6-Methylsulfanyl-5-Phenyl-2,3-Dihydro-1H-Pyrrolizine : Another research application includes the synthesis of 6-methylsulfanyl-5-phenyl-2,3-dihydro-1H-pyrrolizine from 2-tert-butylsulfanyl-3-phenyl- or pyrrolidin-1-yl-cyclopropenethiones, showcasing the chemical versatility of tert-butylsulfanyl compounds in organic synthesis (Yagyu et al., 1998).
Palladium(II) Complexes Synthesis : There's research on synthesizing Palladium(II) complexes with N,N-dimethylpyrrole-1- and 2-carbothioamides, indicating the potential application of similar compounds in the formation of organometallic complexes (Fukazawa et al., 1994).
5-Lipoxygenase-activating Protein (FLAP) Inhibitors : Research on the development of 5-lipoxygenase-activating protein (FLAP) inhibitors, specifically a compound closely related to 6-(Tert-butylsulfanyl)pyridine-3-carbothioamide, has shown potential for oral administration in treating conditions related to leukotriene production (Stock et al., 2011).
Synthesis of Tetrapyrazinoporphyrazines : Research involving the synthesis of zinc tetrapyrazinoporphyrazines with different numbers of pyridin-2-yl and tert-butylsulfanyl substituents showcases the potential of tert-butylsulfanyl compounds in creating complex macrocyclic structures (Zimcik et al., 2009).
Safety And Hazards
properties
IUPAC Name |
6-tert-butylsulfanylpyridine-3-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2S2/c1-10(2,3)14-8-5-4-7(6-12-8)9(11)13/h4-6H,1-3H3,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBQNTBWBYOGPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=NC=C(C=C1)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Tert-butylsulfanyl)pyridine-3-carbothioamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.